molecular formula C13H10BrClN4O2 B8273676 12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B8273676
M. Wt: 369.60 g/mol
InChI Key: BKTAIBOSOBCAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the bromine and chlorine atoms: Halogenation reactions are employed, using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions to ensure selective substitution.

    Morpholine ring incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like NH3, R-SH in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate molecular architectures.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene: Lacks the bromine atom, which may affect its reactivity and applications.

    12-bromo-4-chloro-6-piperidin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene: Contains a piperidine ring instead of a morpholine ring, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of both bromine and chlorine atoms, along with the morpholine ring, gives 12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene unique reactivity and potential applications compared to similar compounds. These structural features can influence its binding interactions, stability, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H10BrClN4O2

Molecular Weight

369.60 g/mol

IUPAC Name

12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C13H10BrClN4O2/c14-7-5-8-9-10(21-12(8)16-6-7)11(18-13(15)17-9)19-1-3-20-4-2-19/h5-6H,1-4H2

InChI Key

BKTAIBOSOBCAEL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=C(C=N4)Br)Cl

Origin of Product

United States

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